molecular formula C8H7BrN2 B2365425 2-Bromo-1-methylpyrrolo[3,2-c]pyridine CAS No. 1368161-73-2

2-Bromo-1-methylpyrrolo[3,2-c]pyridine

Cat. No.: B2365425
CAS No.: 1368161-73-2
M. Wt: 211.062
InChI Key: CQDQPULVEKGLFQ-UHFFFAOYSA-N
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Description

2-Bromo-1-methylpyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a bromine atom and a methyl group attached

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine typically involves the bromination of 1-methylpyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methylpyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

    Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of dehalogenated or reduced derivatives.

Scientific Research Applications

2-Bromo-1-methylpyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

    2-Bromopyridine: A simpler analog with a bromine atom attached to a pyridine ring.

    1-Methylpyrrolo[3,2-c]pyridine: The parent compound without the bromine atom.

    2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 2-Bromo-1-methylpyrrolo[3,2-c]pyridine is unique due to the combination of the bromine atom and the methyl group on the pyrrolo[3,2-c]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-bromo-1-methylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-2-3-10-5-6(7)4-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQPULVEKGLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1Br)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368161-73-2
Record name 2-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
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